Bactericidin B-5P precursor Bactericidin B-5P precursor
Brand Name: Vulcanchem
CAS No.:
VCID: VC3675674
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Bactericidin B-5P precursor

CAS No.:

Cat. No.: VC3675674

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Bactericidin B-5P precursor -

Specification

Introduction

Structural Characteristics

Molecular Composition

Bactericidin B-5P derives from a precursor molecule that undergoes proteolytic processing. The mature Bactericidin B-5P peptide consists of 36 amino acids with the sequence WNPFKELERAGQRVRDAVISAAAVATVGQAAAIARG . This sequence reveals several structural features typical of cecropin-family antimicrobial peptides, including:

  • An N-terminal region rich in positively charged and hydrophobic residues

  • A central region with amino acids favorable for alpha-helix formation

  • A C-terminal portion with a relatively high proportion of alanine residues

Comparative Structural Analysis

Table 1: Comparison of Bactericidin B-5P with Related Antimicrobial Peptides

PropertyBactericidin B-5PTypical CecropinsGloverin
Length (amino acids)3635-3932-34
Net ChargePositivePositivePositive
Secondary StructurePredominantly α-helicalα-helicalRich in glycine, proline
AmphipathicityHighHighModerate
Expression SiteFat body, hemocytesFat bodyFat body
InductionBacterial infectionBacterial infectionBacterial infection

The precursor form likely contains an additional signal peptide sequence that directs the newly synthesized peptide to the secretory pathway and is subsequently cleaved to form the mature peptide. This processing mechanism aligns with observations from studies on other antimicrobial peptides in lepidopteran insects, where precursor processing is a critical step in generating functional immune effectors .

Biological Function and Expression

Antimicrobial Activity

Bactericidin B-5P exhibits significant antimicrobial activity, particularly against gram-negative bacteria. As a member of the cecropin family, it likely functions by disrupting bacterial cell membranes through the formation of ion channels or transmembrane pores, leading to cell lysis and death. The specific activity spectrum of Bactericidin B-5P has been studied primarily through in vitro assays against various bacterial strains .

The expression of the Bactericidin B-5P precursor is tightly regulated and typically induced following microbial challenge. This regulation ensures that the antimicrobial peptide is produced when needed, providing an effective defense mechanism against invading pathogens while minimizing metabolic costs to the insect during non-infected states.

Tissue-Specific Expression

The precursor to Bactericidin B-5P is primarily expressed in the fat body of Manduca sexta, with some expression also occurring in hemocytes. This pattern aligns with the tissue-specific expression observed for other antimicrobial peptides in lepidopteran insects. The fat body serves as the primary site for antimicrobial peptide synthesis in insects, functioning analogously to the mammalian liver in producing immune effector molecules .

Research indicates that the expression of antimicrobial peptide genes in insects is highly tissue-specific and primarily localized to the fat body upon bacterial challenge. For instance, studies on the silkworm Bombyx mori have demonstrated that antimicrobial peptide genes show marked expression in the fat body following injection with Escherichia coli . This pattern likely extends to the expression of the Bactericidin B-5P precursor in Manduca sexta.

Induction by Microbial Components

Table 2: Induction of Antimicrobial Peptide Expression by Bacterial Components

Bacterial ComponentInduction of Bactericidin B-5PInduction of Other AMPs (Enbocin/Gloverin)
Whole E. coliStrongStrong
PeptidoglycanLikely positivePositive
Lipopolysaccharide (LPS)Likely positivePositive
Lipid AUnknownSelective (induces Gloverin but not Enbocin)

The expression of the Bactericidin B-5P precursor gene is induced by bacterial challenges, particularly by gram-negative bacteria such as Escherichia coli. Studies on similar antimicrobial peptides have shown that bacterial cell wall components, including peptidoglycan and lipopolysaccharide, serve as potent inducers of antimicrobial peptide gene expression . While specific data on the induction of Bactericidin B-5P by individual bacterial components is limited, it likely follows patterns similar to other antimicrobial peptides in lepidopteran insects.

Research History and Methodologies

Discovery and Characterization

Bactericidin B-5P was initially characterized in a study by Dickinson, Russell, and Dunn, published in 1988, which identified a family of bacteria-regulated, cecropin D-like peptides from Manduca sexta . This research established Bactericidin B-5P as part of a broader family of inducible antimicrobial peptides in this model insect species.

The discovery of Bactericidin B-5P exemplifies the broader research interest in insect antimicrobial peptides that began in the 1980s. These studies have significantly contributed to our understanding of innate immunity in insects and have provided valuable insights into evolutionary conserved immune mechanisms.

Modern Research Approaches

Contemporary research on insect antimicrobial peptides, including the Bactericidin B-5P precursor, employs advanced molecular techniques such as:

  • RNA-Seq and pyrosequencing for transcriptome analysis

  • Differential expression studies using quantitative PCR

  • Proteomic approaches for peptide identification and characterization

  • Functional assays to determine antimicrobial activity spectra

For instance, pyrosequencing-based expression profiling has been employed to identify and characterize immunity-related genes in Manduca sexta. In one such study, researchers obtained over 1.8 million reads from fat body and hemocytes of naïve and microbe-injected larvae, allowing for the identification of genes whose relative abundances increased significantly following microbial challenge . These approaches provide valuable insights into the expression patterns and regulation of antimicrobial peptide precursors, including that of Bactericidin B-5P.

Significance and Applications

Evolutionary Significance

The Bactericidin B-5P precursor represents part of an evolutionarily conserved immune response in insects. The conservation of antimicrobial peptide structures and functions across diverse insect orders suggests their fundamental importance in innate immunity. Studying the Bactericidin B-5P precursor provides insights into the evolutionary development of immune systems and the adaptations of insects to microbial challenges.

The structure and function of Bactericidin B-5P also offer comparative perspectives when analyzed alongside antimicrobial peptides from other organisms, highlighting both conserved mechanisms and species-specific adaptations in immune responses.

Biotechnological Applications

The antimicrobial properties of peptides like Bactericidin B-5P present potential applications in:

  • Development of novel antibiotics based on natural antimicrobial peptides

  • Agricultural pest management through targeted expression in transgenic crops

  • Food preservation using antimicrobial peptides as natural preservatives

  • Biomedical applications as templates for synthetic antimicrobial compounds

Understanding the structure and function of the Bactericidin B-5P precursor could facilitate the development of synthetic derivatives with enhanced stability, specificity, or activity, potentially addressing challenges in antimicrobial resistance.

Model for Studying Insect Immunity

Manduca sexta has served extensively as a model species for studying insect immunity, and molecules like the Bactericidin B-5P precursor contribute significantly to this research. Studies on this insect have revealed critical aspects of insect immune responses, including pathogen recognition, signal transduction, and effector mechanisms .

The characterization of immune-related molecules in Manduca sexta provides valuable comparative data for understanding immune responses across different insect orders and offers insights into conserved and divergent immune mechanisms across invertebrate species.

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